(S)-2-Methylpyrrolidine-2-carboxamide

概要

説明

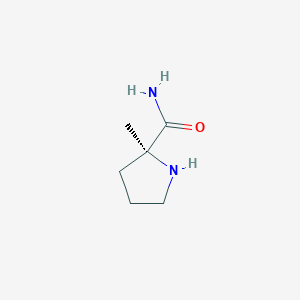

(S)-2-Methylpyrrolidine-2-carboxamide is a chiral compound with significant importance in various scientific fields. This compound is characterized by its pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. The presence of the (S)-configuration indicates that the compound is optically active, with the specific spatial arrangement of its atoms contributing to its unique properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylpyrrolidine-2-carboxamide typically involves the use of chiral starting materials or chiral catalysts to ensure the desired (S)-configuration. One common method is the asymmetric hydrogenation of 2-methylpyrrolidine-2-carboxylic acid derivatives. This process often employs chiral rhodium or ruthenium catalysts under hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

(S)-2-Methylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

科学的研究の応用

Chemistry

(S)-MPCA serves as a chiral building block in the synthesis of complex organic molecules. Its ability to act as a precursor in various chemical transformations enables researchers to create diverse compounds with specific stereochemical configurations. The compound can undergo reactions such as:

- Oxidation : Producing keto derivatives.

- Reduction : Leading to alcohol derivatives.

- Substitution : Forming amides or esters depending on the nucleophile used.

Biology

In biological contexts, (S)-MPCA is studied for its role in protein structure and function. As an analogue of proline, it can influence protein conformation, stability, and activity. Research indicates that incorporating (S)-MPCA into peptides enhances their resistance to proteolytic degradation.

Additionally, (S)-MPCA has been investigated for its potential therapeutic uses:

- Pain Management : Derivatives of (S)-MPCA have shown significant analgesic effects in animal models by modulating calcium channel activity and interacting with μ-opioid receptors.

- Neurotropic Activity : Studies suggest that (S)-MPCA derivatives could promote neurite outgrowth, indicating potential applications in neuroregenerative therapies .

Industry

(S)-MPCA is utilized in the production of specialty chemicals and materials. Its unique properties facilitate the development of new substances with specific functionalities, making it an important component in various industrial processes.

Comparative Analysis with Related Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Proline | High | Essential amino acid; protein synthesis |

| Hydroxyproline | Moderate | Important for collagen stability |

| Pyrrolidine-2-carboxylic acid | Moderate | Non-methylated analogue; less bioactive |

Case Study 1: Pain Management

A study demonstrated that (S)-MPCA derivatives exhibited significant analgesic effects in chronic pain models. These compounds effectively modulated calcium channel activity, suggesting a novel approach to pain relief without the adverse effects commonly associated with opioid medications.

Case Study 2: Protein Engineering

Research involving the incorporation of (S)-MPCA into enzyme constructs showed enhanced catalytic efficiency. The modified enzymes displayed improved stability and activity under physiological conditions, highlighting the utility of (S)-MPCA in biocatalysis and enzyme engineering.

作用機序

The mechanism of action of (S)-2-Methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The (S)-configuration plays a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of metabolic processes.

類似化合物との比較

Similar Compounds

®-2-Methylpyrrolidine-2-carboxamide: The enantiomer of the (S)-form, with different optical activity and potentially different biological activity.

2-Methylpyrrolidine: Lacks the carboxamide group, resulting in different chemical properties and reactivity.

Pyrrolidine-2-carboxamide: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

(S)-2-Methylpyrrolidine-2-carboxamide is unique due to its specific (S)-configuration, which imparts distinct stereochemical properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound in asymmetric synthesis and drug development.

生物活性

(S)-2-Methylpyrrolidine-2-carboxamide is a chiral compound that has garnered attention for its biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring with a methyl group and a carboxamide functional group. Its molecular formula is , with a molar mass of approximately 115.18 g/mol. The presence of the (S)-configuration indicates its optical activity, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission. The compound may act as an inhibitor or modulator of specific neurotransmitter receptors, influencing synaptic activity and cognitive functions. Its structural similarity to proline allows it to interact with proline-binding sites in proteins, potentially affecting various biological pathways.

Biological Activities

- Neuropharmacology :

-

Role as a Proline Derivative :

- As a proline derivative, this compound plays a significant role in protein synthesis and cellular functions. Modifying the structure of proline derivatives can lead to the development of novel therapeutic agents.

-

Potential Drug Development :

- The compound serves as a precursor for synthesizing biologically active molecules, including pharmaceuticals targeting specific enzymes or receptors. Its use in asymmetric catalysis could facilitate the enantioselective synthesis of various compounds, enhancing its utility in drug development.

Table 1: Summary of Biological Activities

Research Highlights

- A study demonstrated that this compound interacts with specific receptors, influencing synaptic activity and potentially enhancing memory-related processes.

- Another investigation explored the compound's role in synthesizing new therapeutic agents by modifying proline derivatives, suggesting its versatility in medicinal chemistry applications .

特性

IUPAC Name |

(2S)-2-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNYMVMZKFIKI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。